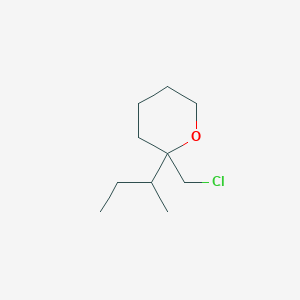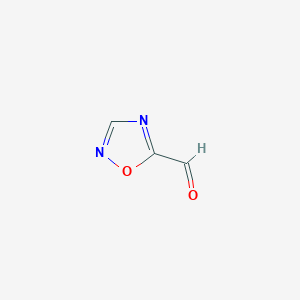
4,4'-(Hexane-3,4-diyl)dicyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Hexane-3,4-diyl)dicyclohexanone is an organic compound with the molecular formula C18H30O2. It belongs to the class of aliphatic cyclic hydrocarbons and is characterized by two cyclohexanone rings connected by a hexane chain. This compound is used in various chemical and industrial applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Hexane-3,4-diyl)dicyclohexanone typically involves the reaction of cyclohexanone with hexane-3,4-diol under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 4,4’-(Hexane-3,4-diyl)dicyclohexanone is often achieved through large-scale batch or continuous processes. These methods involve the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The compound is then purified through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Hexane-3,4-diyl)dicyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanone derivatives.
Applications De Recherche Scientifique
4,4’-(Hexane-3,4-diyl)dicyclohexanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 4,4’-(Hexane-3,4-diyl)dicyclohexanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Cyclohexane-1,1-diyl)bis(2,6-dibromophenol): A derivative with bromine substituents, used in industrial applications.
4,4’-(Hex-3-ene-3,4-diyl)diphenol: A similar compound with phenol groups, known for its estrogenic activity.
Uniqueness
4,4’-(Hexane-3,4-diyl)dicyclohexanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propriétés
Numéro CAS |
33665-35-9 |
|---|---|
Formule moléculaire |
C18H30O2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
4-[4-(4-oxocyclohexyl)hexan-3-yl]cyclohexan-1-one |
InChI |
InChI=1S/C18H30O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h13-14,17-18H,3-12H2,1-2H3 |
Clé InChI |
PDJCYKNESXITTF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1CCC(=O)CC1)C(CC)C2CCC(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



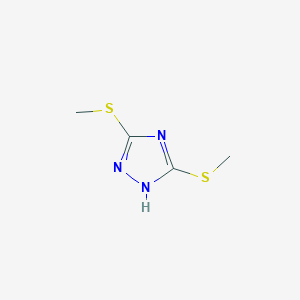
![5,6,11,12-Tetrachloro-8-(N-octadecylcarbamimidoyl)-9-(octadecylcarbamoyl)-1,3-dioxo-2,3-dihydro-1H-benzo[10,5]anthra[2,1,9-def]isoquinoline-7-carboxylic acid](/img/structure/B13152715.png)
![8-Benzyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13152720.png)

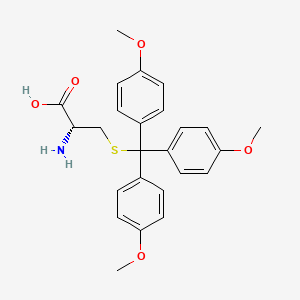


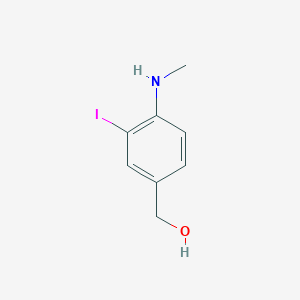


![Ethyl 5-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B13152773.png)
